molecular formula C5H5ClO2S2 B1367499 4-Methylthiophene-2-sulfonyl chloride CAS No. 69815-97-0

4-Methylthiophene-2-sulfonyl chloride

Cat. No. B1367499
CAS RN: 69815-97-0
M. Wt: 196.7 g/mol
InChI Key: ODGLPBPKJDDNRQ-UHFFFAOYSA-N
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Description

4-Methylthiophene-2-sulfonyl chloride is a chemical compound with the empirical formula C5H5ClO2S2 . It has a molecular weight of 196.68 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The SMILES string of 4-Methylthiophene-2-sulfonyl chloride is Cc1csc(c1)S(Cl)(=O)=O . The InChI is 1S/C5H5ClO2S2/c1-4-2-5(9-3-4)10(6,7)8/h2-3H,1H3 . These strings provide a way to represent the molecule’s structure using text.


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Methylthiophene-2-sulfonyl chloride include a molecular weight of 196.7 g/mol . It has a computed XLogP3-AA of 2.3, indicating its relative lipophilicity . It has 0 hydrogen bond donors, 3 hydrogen bond acceptors, and 1 rotatable bond . The topological polar surface area is 70.8 Ų .

Scientific Research Applications

Oxidative Desulfurization in Synthetic Diesel

4-Methylthiophene-2-sulfonyl chloride demonstrates utility in oxidative desulfurization processes. In synthetic diesel, for example, it acts as a key component in the removal of sulfur compounds, which are common contaminants in diesel fuels. Oxidation reactivity is crucial in this context, with various organic sulfur compounds being targeted for removal (Caero et al., 2005).

Photoredox-Catalyzed Cascade Annulation

This chemical plays a role in photoredox-catalyzed cascade annulation processes. Specifically, it has been used in the synthesis of benzothiophenes and benzoselenophenes, showcasing its utility in creating complex heterocyclic compounds under ambient conditions (Yan et al., 2018).

Synthesis of Sulfonamide Derivatives for Antiviral Activity

4-Methylthiophene-2-sulfonyl chloride is instrumental in synthesizing various sulfonamide derivatives, which have shown potential anti-tobacco mosaic virus activity. These derivatives are synthesized through a series of reactions, indicating the compound's significance in medicinal chemistry (Chen et al., 2010).

Electrochemical Detection of Sulfonamides

In the field of analytical chemistry, 4-Methylthiophene-2-sulfonyl chloride is used in the synthesis of poly(3-methylthiophene), which aids in the electrochemical detection of sulfonamides. This application highlights its significance in developing sensitive detection methods for pharmaceutical compounds (Msagati & Ngila, 2002).

Synthesis of Functional Aromatic Multisulfonyl Chlorides

This compound contributes to the synthesis of complex organic molecules, such as multisulfonyl chlorides. These substances serve as building blocks in the development of dendritic and other complex organic molecules, underscoring the compound's importance in organic synthesis (Percec et al., 2001).

Safety And Hazards

Specific safety and hazard information for 4-Methylthiophene-2-sulfonyl chloride was not found in the search results. For detailed safety data, it’s recommended to refer to the compound’s Material Safety Data Sheet (MSDS) provided by the supplier .

properties

IUPAC Name

4-methylthiophene-2-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClO2S2/c1-4-2-5(9-3-4)10(6,7)8/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODGLPBPKJDDNRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C1)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00540456
Record name 4-Methylthiophene-2-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00540456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methylthiophene-2-sulfonyl chloride

CAS RN

69815-97-0
Record name 4-Methylthiophene-2-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00540456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-methylthiophene-2-sulfonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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